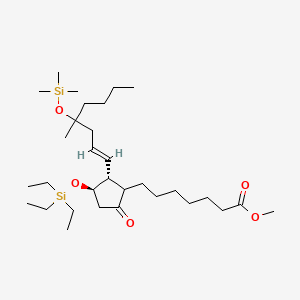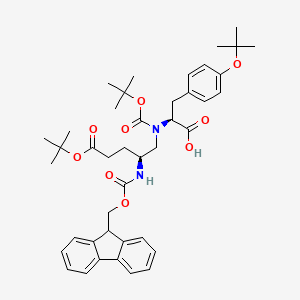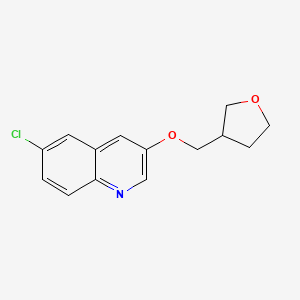
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is a synthetic organic compound that belongs to the class of substituted phenyl ethanones This compound is characterized by the presence of an amino group, dichloro-substituted phenyl ring, and a hydroxycyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one typically involves multi-step organic reactions. One possible route includes:
Nitration: Starting with a phenyl ring, nitration can introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Halogenation: Chlorine atoms are introduced via halogenation reactions using reagents like chlorine gas or N-chlorosuccinimide.
Amination: The hydroxycyclohexyl group is introduced through an amination reaction, where the amino group reacts with a cyclohexanone derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and minimize human error.
化学反应分析
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the ketone group back to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated or alcohol derivative.
Substitution: Formation of substituted phenyl ethanones with different functional groups.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxy groups may form hydrogen bonds with enzymes or receptors, altering their activity. The dichloro-substituted phenyl ring may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxyphenyl)amino)ethan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxycyclohexyl group.
1-(4-Amino-3,5-dichlorophenyl)-2-((4-methoxycyclohexyl)amino)ethan-1-one: Similar structure but with a methoxycyclohexyl group instead of a hydroxycyclohexyl group.
Uniqueness
1-(4-Amino-3,5-dichlorophenyl)-2-((4-hydroxycyclohexyl)amino)ethan-1-one is unique due to the presence of both a hydroxycyclohexyl group and a dichloro-substituted phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C14H18Cl2N2O2 |
|---|---|
分子量 |
317.2 g/mol |
IUPAC 名称 |
1-(4-amino-3,5-dichlorophenyl)-2-[(4-hydroxycyclohexyl)amino]ethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,18-19H,1-4,7,17H2 |
InChI 键 |
KMUUOPJIVQOZLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NCC(=O)C2=CC(=C(C(=C2)Cl)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


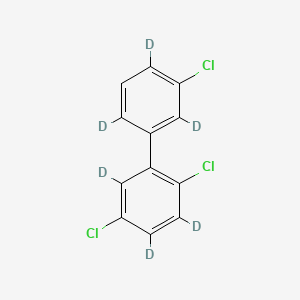
![N-[3-ethoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13858227.png)
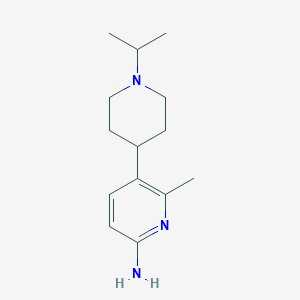
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)

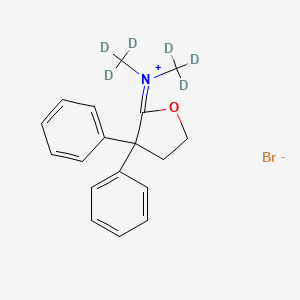

![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)
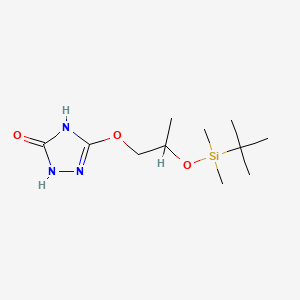
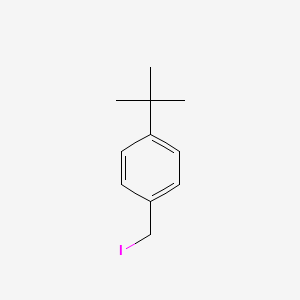
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
